molecular formula C16H17N5O B2417393 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carbohydrazide CAS No. 955964-23-5

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B2417393
CAS No.: 955964-23-5
M. Wt: 295.346
InChI Key: FIIDDKAAQBHNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carbohydrazide is a complex organic compound that features a pyrrole ring, a pyrazole ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrrole and pyrazole intermediates. One common method involves the reaction of 2,5-dimethylpyrrole with phenylhydrazine under acidic conditions to form the pyrazole ring. The resulting intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound also features a pyrrole ring and has been studied for its ability to improve monoclonal antibody production.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These derivatives have shown significant antibacterial and antitubercular activities.

Properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-1-phenylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-11-8-9-12(2)20(11)16-14(15(22)19-17)10-18-21(16)13-6-4-3-5-7-13/h3-10H,17H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIDDKAAQBHNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=NN2C3=CC=CC=C3)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322111
Record name 5-(2,5-dimethylpyrrol-1-yl)-1-phenylpyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

955964-23-5
Record name 5-(2,5-dimethylpyrrol-1-yl)-1-phenylpyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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